![molecular formula C14H16N6O2 B2795686 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-46-8](/img/structure/B2795686.png)
1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmaceutical and biological properties such as insecticidal, antifungal, anthelmintic, anticancer, antibacterial, and antiviral . They have also been widely used in the synthesis of organic semiconductors, dyes, and electroluminescent materials .
Synthesis Analysis
Quinoxaline derivatives can be synthesized using various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts . This reaction can be performed in ethanol at room temperature . The catalysts used can vary, but examples include titanium silicate and nanostructured pyrophosphate .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, they can be synthesized from the direct condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds . Other synthetic strategies have been reported in literature for the preparation of substituted quinoxalines .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles
Field: Biomedical Applications
This research focuses on the design of suitable nanocarriers that are able to load simultaneously anticancer drugs and nucleic acids due to their different physico-chemical properties . The resulting cationic amphiphilic copolymer self-associated in aqueous media into nanosized micelles which were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Method of Application
The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA . Different molar ratios between the graft copolymer cationic groups and the DNA phosphate groups (N/P) were achieved .
Results
The micelleplexes’ average diameters increased from 144 to 352 nm, with the N/P ratio . Initial in vitro evaluations were performed, indicating the potential application of the novel polymer nanocarriers as drug delivery systems .
Quinoxalines and Their Derivatives
Field: Medicinal Chemistry
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Method of Application
Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Results
This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-diamino-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-22-7-6-17-14(21)10-11-13(20(16)12(10)15)19-9-5-3-2-4-8(9)18-11/h2-5H,6-7,15-16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTCJUZQBTYFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
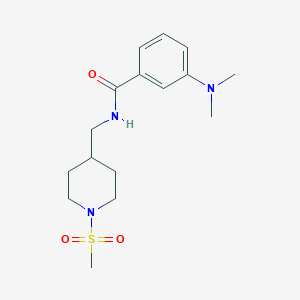
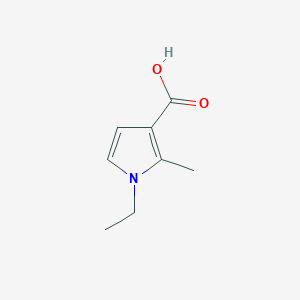
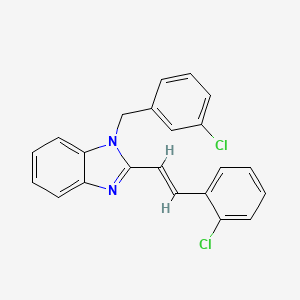
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
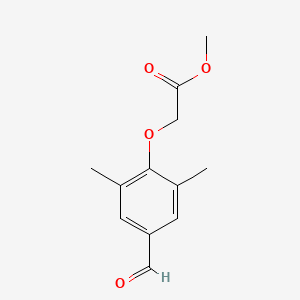
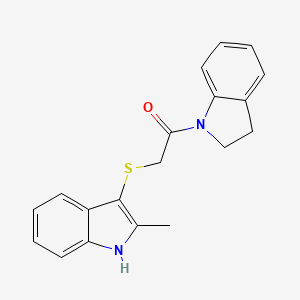
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
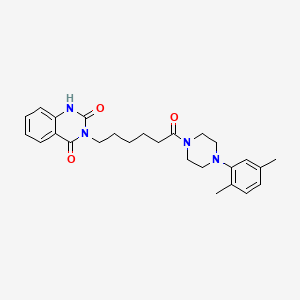
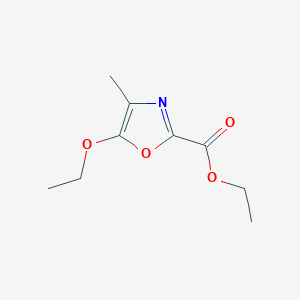
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)